[4-(Difluoromethyl)pyrimidin-5-yl]methanamine
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Overview
Description
[4-(Difluoromethyl)pyrimidin-5-yl]methanamine: is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a difluoromethyl group attached to the pyrimidine ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . This reaction leads to the formation of difluoromethylpyrazolo[1,5-a]pyrimidines.
Industrial Production Methods
Industrial production methods for [4-(Difluoromethyl)pyrimidin-5-yl]methanamine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts has streamlined the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethyl)pyrimidin-5-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrimidine ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield difluoromethylpyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
[4-(Difluoromethyl)pyrimidin-5-yl]methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of [4-(Difluoromethyl)pyrimidin-5-yl]methanamine involves its interaction with specific molecular targets and pathways. For example, pyrimidinamine derivatives, including this compound, act as mitochondrial complex I electron transport inhibitors (MET I). This mode of action is different from other fungicides, making it a promising candidate for agricultural applications .
Comparison with Similar Compounds
Similar Compounds
Diflumetorim: A commercial pyrimidinamine fungicide with a similar structure but different efficacy.
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Another compound with a difluoromethyl group attached to the pyrimidine ring.
Uniqueness
[4-(Difluoromethyl)pyrimidin-5-yl]methanamine is unique due to its specific difluoromethyl group positioning, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(difluoromethyl)pyrimidin-5-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3/c7-6(8)5-4(1-9)2-10-3-11-5/h2-3,6H,1,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDXEPALMHMPSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC=N1)C(F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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